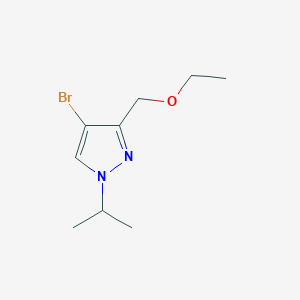

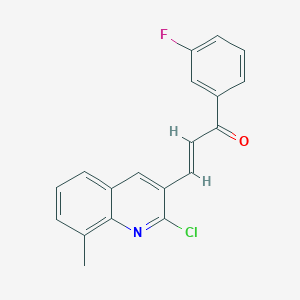

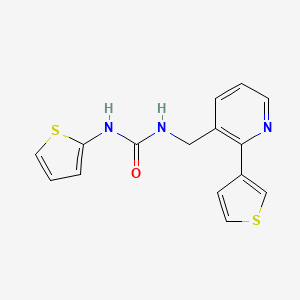

![molecular formula C7H11ClF3N3 B2943924 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride CAS No. 2230798-45-3](/img/structure/B2943924.png)

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride is a chemical compound with the CAS Number: 2375274-77-2 . It has a molecular weight of 243.66 . The IUPAC name for this compound is 3-((3-(trifluoromethyl)-3H-diazirin-3-yl)methyl)piperidine hydrochloride . It is stored at a temperature of 4 degrees Celsius and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 243.66 .科学的研究の応用

Photoactivated Modification of Graphitic and Carbon Nanotube Surfaces

3-Aryl-3-(trifluoromethyl)diazirines, including 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride, are valuable in facilitating covalent surface modifications of graphitic carbon and carbon nanotubes. This application is significant for advancing materials science, particularly in enhancing the properties of carbon-based materials (Lawrence et al., 2011).

Synthesis of 2-Substituted 2-(Trifluoromethyl)pyrrolidines

The compound plays a role in the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, leading to the synthesis of various 2-substituted 2-(trifluoromethyl)pyrrolidines. This process is crucial in medicinal chemistry for creating new compounds with potential therapeutic applications (Feraldi‐Xypolia et al., 2015).

Preparation of Photoaffinity Reagents

This compound is instrumental in preparing photoaffinity reagents, particularly in biochemistry and pharmacology. It aids in the study of molecular interactions and the identification of binding sites in complex biological systems (Shih & Bayley, 1985).

Photoinduced Carbene Generation

This compound is used in generating carbenes upon photoactivation. This property is exploited in various chemical processes, including the creation of hydrophobic coatings and the study of reaction mechanisms in organic chemistry (Ghiassian et al., 2012).

Safety and Hazards

This compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, protective clothing, eye protection, and face protection .

将来の方向性

Trifluoromethylpyridines, which are structurally similar to 3-[3-(trifluoromethyl)-3H-diazirin-3-yl]piperidine hydrochloride, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . This could potentially apply to this compound as well.

作用機序

Target of Action

The primary targets of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride are the metabotropic glutamate receptor subtype 4 (mGluR4) and 5-HT7 receptor . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, cognition, and pain perception .

Mode of Action

This compound acts as a positive allosteric modulator of mGluR4 and a ligand for the 5-HT7 receptor . By binding to these receptors, it enhances their response to natural ligands, leading to amplified signal transduction .

Biochemical Pathways

It is known that mglur4 and 5-ht7 receptors are involved in several neurotransmission pathways, including those related to glutamate and serotonin . The modulation of these pathways can have downstream effects on neuronal excitability, synaptic plasticity, and neuroendocrine secretion .

Pharmacokinetics

The compound’s trifluoromethyl group may enhance its lipophilicity, potentially improving its absorption and distribution

Result of Action

The modulation of mGluR4 and 5-HT7 receptors by this compound can result in various molecular and cellular effects. For instance, it has been used as a reactant for the synthesis of positive allosteric modulators of mGluR4 and 5-HT7 receptor ligands , which have potential applications in treating neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, its efficacy may be influenced by the physiological environment, including the presence of natural ligands and the expression levels of its target receptors .

特性

IUPAC Name |

3-[3-(trifluoromethyl)diazirin-3-yl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJQLBQTQAWAAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2(N=N2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

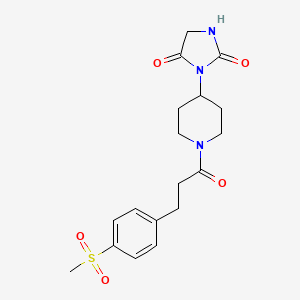

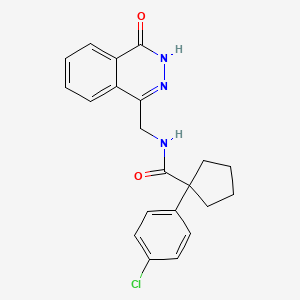

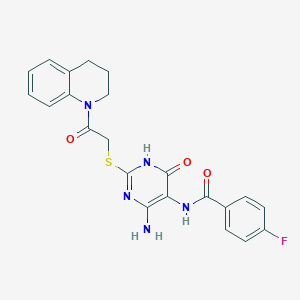

![4-(4-benzhydrylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2943844.png)

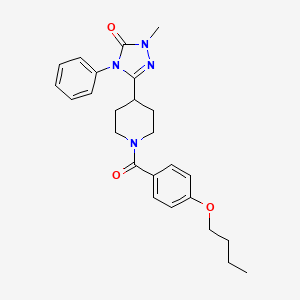

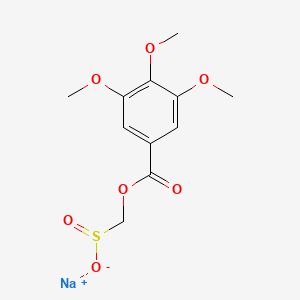

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2943850.png)

![N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2943852.png)

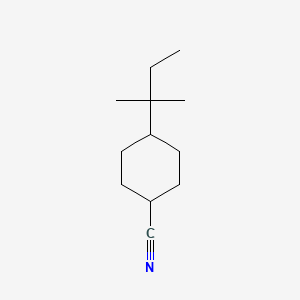

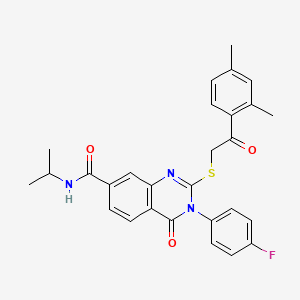

![1-[8-(Oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2943859.png)